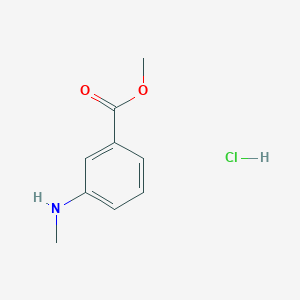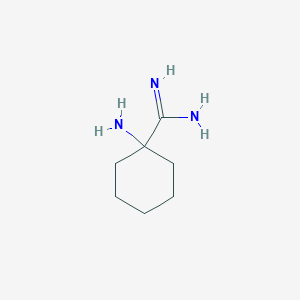
2-(3-Methylpiperidin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylpiperidin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H17NO. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is connected to the piperidine ring at the 3-position. The methyl group is also attached to the 3-position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Alkylation: The piperidine is alkylated at the 3-position using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group.
Hydroxylation: The resulting 3-methylpiperidine is then subjected to hydroxylation to introduce the hydroxyl group at the ethyl chain. This can be achieved using reagents like sodium borohydride (NaBH4) in the presence of ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large quantities of piperidine are alkylated using methyl iodide or similar alkylating agents.
Catalytic Hydroxylation: The hydroxylation step is carried out using catalytic methods to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 2-(3-Methylpiperidin-3-yl)ethanone.
Reduction: Formation of 2-(3-Methylpiperidin-3-yl)ethanamine.
Substitution: Formation of 2-(3-Methylpiperidin-3-yl)ethyl chloride.
Scientific Research Applications
2-(3-Methylpiperidin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in the body, leading to various biological effects.
Pathways Involved: It may modulate neurotransmitter pathways, particularly those involving acetylcholine and dopamine, which are crucial for central nervous system function.
Comparison with Similar Compounds
2-(3-Methylpiperidin-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-(1-Methylpiperidin-3-yl)ethan-1-ol: This compound has a similar structure but with the methyl group attached to the nitrogen atom instead of the 3-position of the piperidine ring.
2-(3-Methylpiperidin-2-yl)ethan-1-ol: This compound has the hydroxyl group attached to the 2-position of the piperidine ring instead of the 3-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(3-methylpiperidin-3-yl)ethanol |
InChI |
InChI=1S/C8H17NO/c1-8(4-6-10)3-2-5-9-7-8/h9-10H,2-7H2,1H3 |
InChI Key |
VRYZCEYOBLFFKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


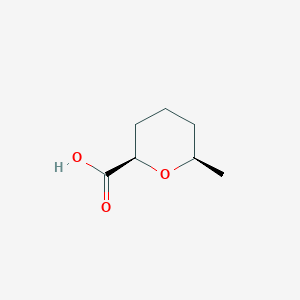
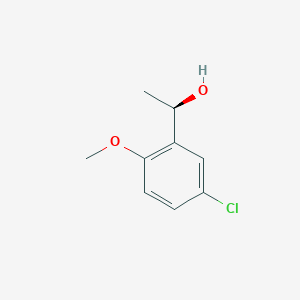
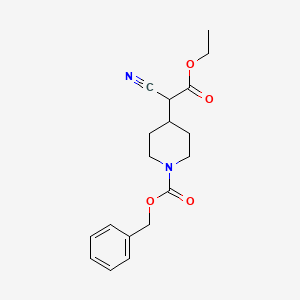
![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
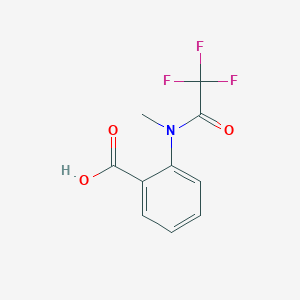
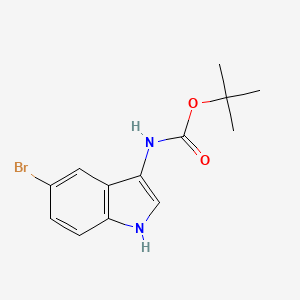
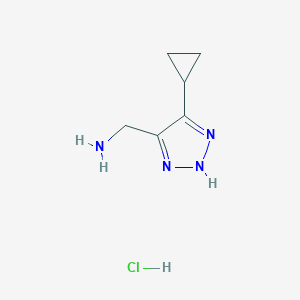
![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
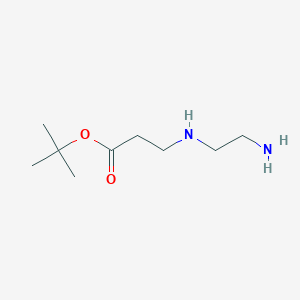

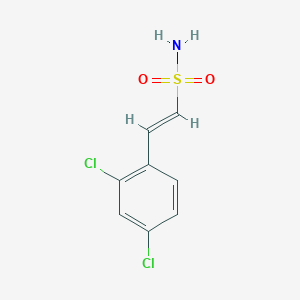
![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)
